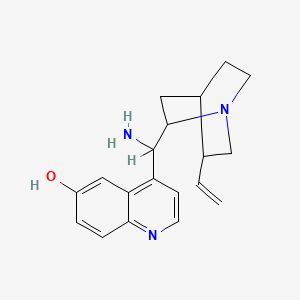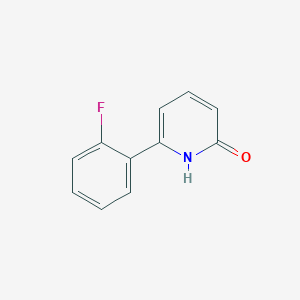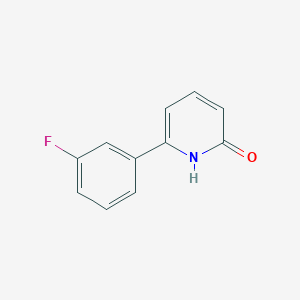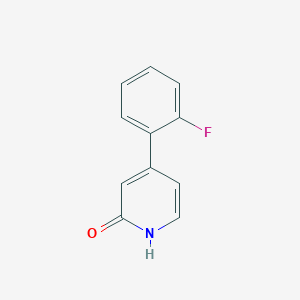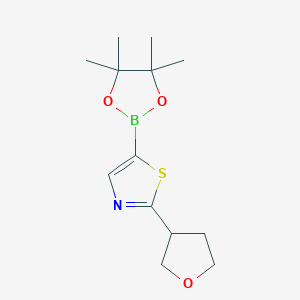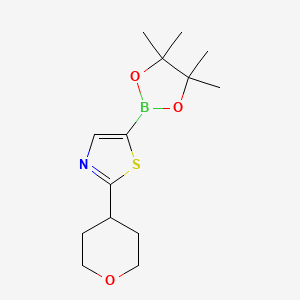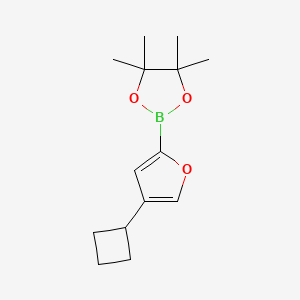
4-(Cyclobutyl)furan-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutyl)furan-2-boronic acid pinacol ester, also known as 4-CBF-2-BAPE, is a boronic acid ester that is used in various scientific and research applications. It is a cyclobutyl derivative of furan and is used as a building block for the synthesis of various organic molecules. 4-CBF-2-BAPE is an important intermediate in the synthesis of various molecules, such as heterocycles, pharmaceuticals, and other organic compounds. It is also used as a reagent in various laboratory experiments and processes.
Aplicaciones Científicas De Investigación
4-(Cyclobutyl)furan-2-boronic acid pinacol ester is used in a variety of scientific research applications. It is used as a building block for the synthesis of various organic molecules, such as heterocycles, pharmaceuticals, and other organic compounds. It is also used as a reagent in various laboratory experiments, such as nucleophilic aromatic substitution reactions. In addition, 4-(Cyclobutyl)furan-2-boronic acid pinacol ester is used in the synthesis of various metal-organic frameworks and in the synthesis of various catalysts for organic reactions.
Mecanismo De Acción
The mechanism of action of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester is based on its ability to form boronate ester bonds with other molecules. The boronate ester bond is a covalent bond formed between the boron atom of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester and an oxygen atom of another molecule. This bond can be broken and reformed, allowing 4-(Cyclobutyl)furan-2-boronic acid pinacol ester to act as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester are not fully understood. It is known that 4-(Cyclobutyl)furan-2-boronic acid pinacol ester has no direct effect on humans or other organisms. However, it is possible that the compounds produced from reactions involving 4-(Cyclobutyl)furan-2-boronic acid pinacol ester may have an effect on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Cyclobutyl)furan-2-boronic acid pinacol ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is also relatively insoluble in organic solvents, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-(Cyclobutyl)furan-2-boronic acid pinacol ester. One potential direction is to explore its use in the synthesis of various pharmaceuticals and other organic molecules. Additionally, more research could be done to better understand the biochemical and physiological effects of compounds produced from reactions involving 4-(Cyclobutyl)furan-2-boronic acid pinacol ester. Finally, further research could be done to develop new methods for synthesizing 4-(Cyclobutyl)furan-2-boronic acid pinacol ester and other boronic acid esters.
Métodos De Síntesis
The synthesis of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester is typically done via a two-step process. The first step involves the reaction of cyclobutyl furan with boronic acid in the presence of a base, such as potassium carbonate. This reaction produces 4-(Cyclobutyl)furan-2-boronic acid pinacol ester and a byproduct of water. The second step involves the reaction of the 4-(Cyclobutyl)furan-2-boronic acid pinacol ester with pinacol in the presence of a base, such as potassium carbonate. This reaction produces a pinacol ester of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester.
Propiedades
IUPAC Name |
2-(4-cyclobutylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-11(9-16-12)10-6-5-7-10/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSWHDJRPGTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutyl)furan-2-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
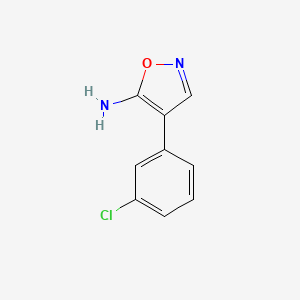
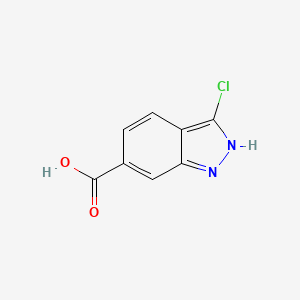
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
